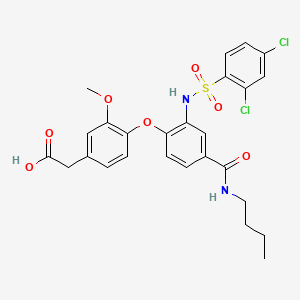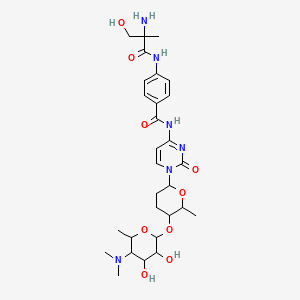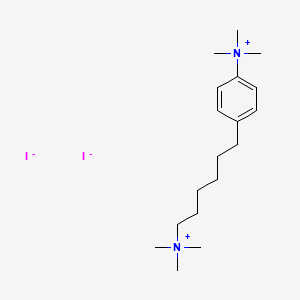
AMMONIUM, (6-(p-TRIMETHYLAMMONIOPHENYL)HEXYL)TRIMETHYL-, DIIODIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide is a bioactive chemical.
Aplicaciones Científicas De Investigación
Photovoltaic Cell Efficiency Enhancement Ammonium compounds, like the one , are used in organic photovoltaic cells. Their inclusion as interfacial layers can significantly enhance device performance by increasing open-circuit voltage, short-circuit current density, and fill factor. A notable increase in power conversion efficiency has been observed with these compounds (Chen et al., 2012).
Liquid-Crystalline Ion Complex Polymers Ammonium-based compounds are integral in creating liquid-crystalline ion complex polymers. They play a crucial role in forming smectic layer structures and enhance the thermal stability of the smectic state in such polymers. This results in oriented overgrowth and homeotropic structures that are valuable in various material science applications (Ujiie & Iimura, 1992).
Selective α-Methylation in Organic Synthesis Quaternary ammonium salts, such as phenyl trimethylammonium iodide, are utilized as alternative methylating agents in organic synthesis. They offer advantages over traditional agents, being nonvolatile, noncancerogenic, and easy-to-handle solids. This method is characterized by its operational ease and environmental friendliness (Templ & Schnürch, 2022).
Solar Cell Development Alcohol-based bifunctional ammonium cations are used in the development of tin-based perovskite solar cells. These cations help control crystal structures, altering lattice structures and enhancing photovoltaic performance in mesoscopic solar cells (Tsai et al., 2018).
X-Ray Contrast Agents Bis(quaternary ammonium) compounds, where quaternary nitrogens bear iodinated benzyl moieties, are studied for their potential as cartilage-selective x-ray contrast agents. They exhibit binding to cartilaginous material and provide insight into the radiopacity and biological interactions of such compounds (Van Ootegham et al., 1976).
Environmental Interaction Studies Ammonium is a critical component in studying environmental interactions, particularly in relation to the global nitrogen cycle. Its role as a nitrogen source in various habitats and its interactions with other elements and compounds are crucial areas of research (Raven et al., 1992).
Water Treatment Ammonium-based compounds are used in the synthesis of water-soluble cationic flocculants for water and wastewater treatment. These flocculants demonstrate superior performance compared to traditional treatment methods and contribute to environmentally friendly approaches (Wang et al., 2009).
Corrosion Research Ammonium-based ionic liquids are investigated for their potential as lubricants and for their corrosion ability on different metals. The research focuses on their environmental impact and the effectiveness of corrosion inhibitors in various conditions (Gabler et al., 2011).
Herbicide Development Quaternary ammonium salts with specific anions are synthesized for use in herbicides. Their physicochemical properties and efficacy against weeds are key areas of investigation, contributing to the development of more effective and environmentally friendly herbicidal solutions (Marcinkowska et al., 2017).
Polymer Science Ammonium compounds are used in the synthesis of high-charge-density polyelectrolytes in organic solvents. Their role in the creation of new hydrophobic electrolyte monomers and their impact on the properties of these polymers is a significant area of research (Jousset et al., 1998).
Propiedades
Número CAS |
63951-21-3 |
|---|---|
Nombre del producto |
AMMONIUM, (6-(p-TRIMETHYLAMMONIOPHENYL)HEXYL)TRIMETHYL-, DIIODIDE |
Fórmula molecular |
C18H34I2N2 |
Peso molecular |
532.3 g/mol |
Nombre IUPAC |
trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C18H34N2.2HI/c1-19(2,3)16-10-8-7-9-11-17-12-14-18(15-13-17)20(4,5)6;;/h12-15H,7-11,16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
JMIJJGDVIKZQQA-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



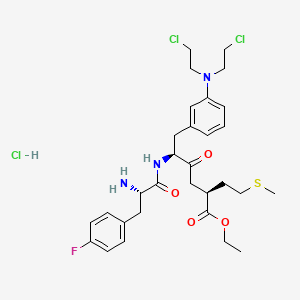
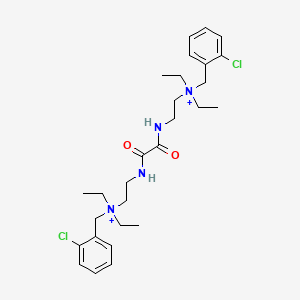
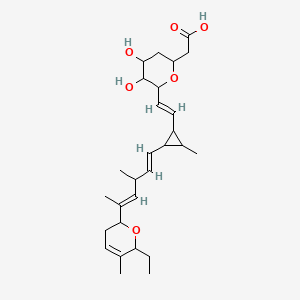
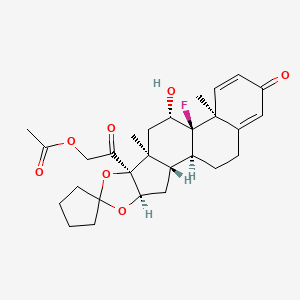
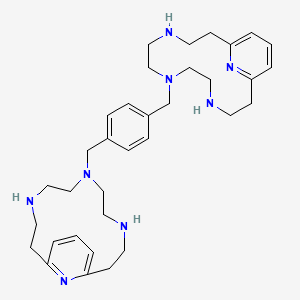
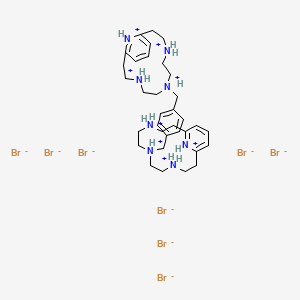
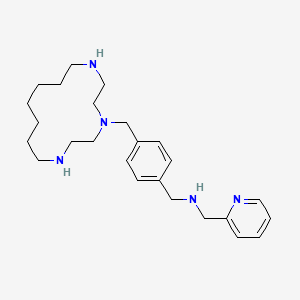
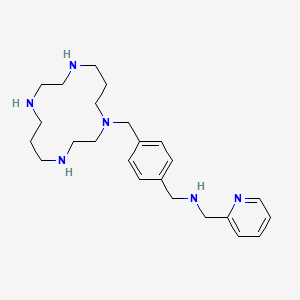
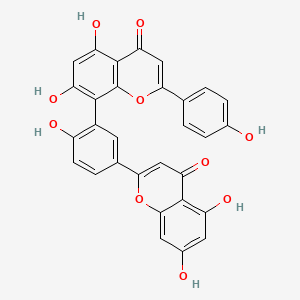
![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)
